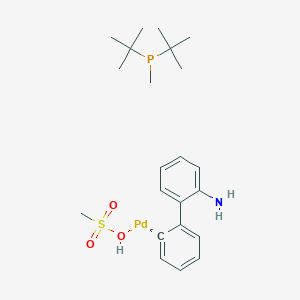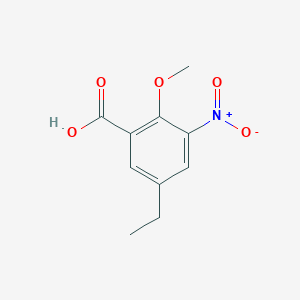
5-Ethyl-2-methoxy-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol . This compound is a derivative of benzoic acid, characterized by the presence of an ethyl group at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position on the benzene ring. It is a solid at room temperature and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxy-3-nitrobenzoic acid typically involves the nitration of 5-ethyl-2-methoxybenzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the benzene ring . The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The nitration reaction is carefully monitored to avoid the formation of by-products and to ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-Ethyl-2-methoxy-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Carboxy-2-methoxy-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
5-Ethyl-2-methoxy-3-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of aromatic compounds and their biological activities.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methoxy-3-nitrobenzoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and ethyl groups influence the compound’s lipophilicity and its ability to penetrate biological membranes. The overall effect of the compound depends on its specific interactions with enzymes, receptors, and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2-methoxy-3-nitrobenzoic acid
- 5-Chloro-2-methoxy-3-nitrobenzoic acid
- 4-Ethoxy-3-nitrobenzoic acid
- 2,4-Dimethoxy-5-nitrobenzoic acid
Uniqueness
5-Ethyl-2-methoxy-3-nitrobenzoic acid is unique due to the specific combination of its substituents. The presence of an ethyl group at the 5-position and a methoxy group at the 2-position, along with a nitro group at the 3-position, imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H11NO5 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
5-ethyl-2-methoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C10H11NO5/c1-3-6-4-7(10(12)13)9(16-2)8(5-6)11(14)15/h4-5H,3H2,1-2H3,(H,12,13) |
Clave InChI |
FERPKRUFQSDWRS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


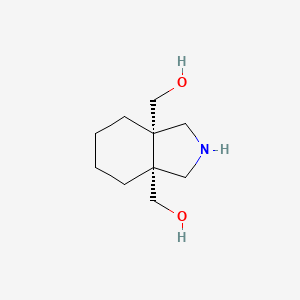
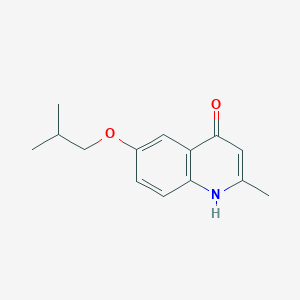
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12046488.png)
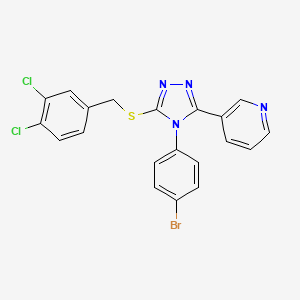

![Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12046521.png)

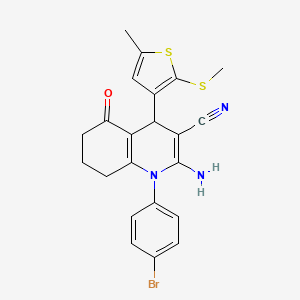
![9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12046539.png)

![1-heptyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12046562.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid o-tolylamide](/img/structure/B12046570.png)
